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PROTAC eDHFR Degrader-1 -

PROTAC eDHFR Degrader-1

Catalog Number: EVT-12504695
CAS Number:
Molecular Formula: C36H44N8O10
Molecular Weight: 748.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC eDHFR Degrader-1 is a novel compound designed to selectively degrade proteins tagged with Escherichia coli dihydrofolate reductase. This compound utilizes a unique mechanism of action that exploits the cellular ubiquitin-proteasome system for targeted protein degradation. The design of PROTAC eDHFR Degrader-1 allows for high specificity and efficiency in degrading target proteins, making it a promising tool in therapeutic applications.

Source and Classification

PROTAC eDHFR Degrader-1 is classified under proteolysis-targeting chimeras, which are small molecules that induce the degradation of specific proteins by recruiting them to E3 ligases. This compound is derived from the well-studied trimethoprim-based PROTACs, which have shown significant efficacy in degrading eDHFR-tagged proteins in various cellular models .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC eDHFR Degrader-1 involves several key steps:

  1. Design of Components: The compound is constructed from three main components: a ligand for the E3 ligase, a linker, and a ligand for the protein of interest. The choice of these components is crucial for ensuring effective binding and subsequent degradation of the target protein .
  2. Linker Optimization: The linker plays a vital role in maintaining the spatial orientation between the E3 ligase and the target protein. Various lengths and types of linkers are explored to optimize degradation efficiency .
  3. Synthesis Techniques: The synthesis can be performed using solid-phase synthesis or solution-phase synthesis methods, allowing for high-throughput generation of multiple candidates for screening against target proteins .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC eDHFR Degrader-1 features a central linker connecting two distinct binding domains:

  • E3 Ligase Binding Domain: Typically derived from ligands that interact with E3 ligases like von Hippel-Lindau.
  • Target Protein Binding Domain: This domain specifically binds to eDHFR, facilitating its recognition by the ubiquitin-proteasome system.

The precise molecular formula and structural data are critical for understanding its binding affinities and degradation capabilities, although specific structural diagrams may vary based on the synthesis route used.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the formation of a ternary complex between PROTAC eDHFR Degrader-1, the E3 ligase, and the target protein. This complex facilitates:

  1. Ubiquitination: The E3 ligase catalyzes the addition of ubiquitin molecules to lysine residues on the target protein.
  2. Proteasomal Degradation: Once polyubiquitinated, the target protein is directed to the proteasome for degradation .

This process is highly efficient, often requiring low concentrations of PROTAC to achieve significant degradation levels.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC eDHFR Degrader-1 involves several steps:

  1. Binding: The compound binds to both the E3 ligase and the eDHFR-tagged protein.
  2. Complex Formation: This binding leads to the formation of a stable ternary complex.
  3. Ubiquitination: The E3 ligase then ubiquitinates the target protein, marking it for degradation.
  4. Degradation: The ubiquitinated protein is recognized by the proteasome and subsequently degraded into peptides .

Experimental data indicate that PROTAC eDHFR Degrader-1 can achieve over 90% degradation of its targets within hours at nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC eDHFR Degrader-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weights depend on structural variations but generally fall within a range conducive to cellular permeability.
  • Solubility: The compound's solubility in various solvents is crucial for its application in biological assays.
  • Stability: Stability under physiological conditions affects its efficacy as a therapeutic agent.

These properties are essential for optimizing its use in experimental settings as well as potential therapeutic applications.

Applications

Scientific Uses

PROTAC eDHFR Degrader-1 has significant potential applications in various fields:

  • Cancer Research: Its ability to selectively degrade oncogenic proteins opens avenues for targeted cancer therapies.
  • Drug Discovery: As a tool in drug discovery, it can help identify new therapeutic targets by degrading previously "undruggable" proteins.
  • Biological Research: Researchers can utilize this compound to study protein function by selectively removing specific proteins from cells .

Properties

Product Name

PROTAC eDHFR Degrader-1

IUPAC Name

4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide

Molecular Formula

C36H44N8O10

Molecular Weight

748.8 g/mol

InChI

InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43)

InChI Key

PJVJIKUHLULMOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N

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